

Assessing the Off-Target Effects of 3-(4-Fluorophenoxy)propan-1-ol

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Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)propan-1-ol

CAS No.: 104413-57-2

Cat. No.: B1339691

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Executive Summary: The Pharmacophore Challenge

3-(4-Fluorophenoxy)propan-1-ol is a structural motif frequently utilized as a linker or fragment in medicinal chemistry. While often viewed as a benign intermediate or building block, emerging data suggests this fluorinated phenoxypropanol scaffold possesses intrinsic biological activity, specifically acting as a non-steroidal aromatase inhibitor and exhibiting affinity for serotonergic receptors (5-HT).

For drug development professionals utilizing this compound—either as a lead fragment or a chemical probe—distinguishing between its intended efficacy and its "off-target" promiscuity is critical. This guide outlines a rigorous, self-validating workflow to assess these specific off-target liabilities, comparing its profile against the non-fluorinated parent (3-Phenoxypropan-1-ol) and established pharmacophores.

Comparative Analysis: Structural Analogs & Liability Profile

To objectively assess the off-target potential of **3-(4-Fluorophenoxy)propan-1-ol** (Compound A), we compare it with a "Negative Control" (non-specific solvent/preservative) and a "Positive Control" (known active pharmacophore).

Table 1: Physicochemical & Biological Liability Comparison

Feature	3-(4-Fluorophenoxy)propan-1-ol (Target)	3-Phenoxypropan-1-ol (Alternative 1)	Fluoxetine Fragment (Alternative 2)
Role	Lead Fragment / Probe	Solvent / Preservative	Pharmacological Standard
Key Modification	4-Fluoro substitution on phenyl ring	Unsubstituted phenyl ring	4-Trifluoromethyl + Amine
LogP (Lipophilicity)	~1.9 - 2.1 (Moderate)	~1.6 (Lower)	~4.5 (High)
Primary Off-Target Risk	Aromatase (CYP19A1) inhibition; 5-HT receptor binding	General membrane perturbation (anesthetic-like)	SERT / CYP2D6 inhibition
Mechanism of Risk	Fluorine atom enhances metabolic stability and hydrophobic pocket binding.	Weak H-bonding; lacks halogen-mediated specific interactions.	High affinity amine-cation interaction.
Toxicity Signal	Endocrine disruption potential (Anti-estrogenic).	Cytotoxicity at high concentrations (>10 mM).	CNS effects; QT prolongation.

Expert Insight: The addition of the fluorine atom at the para position significantly alters the electronic profile compared to the parent phenoxypropanol. This modification often increases metabolic stability and affinity for hydrophobic pockets in enzymes like CYP19A1 (Aromatase), transitioning the molecule from a "solvent" profile to a "drug-like" profile with specific off-target liabilities.

Experimental Protocols: Validating Off-Target Interactions

This section details a self-validating workflow to quantify the specific off-target effects identified above.

Phase 1: In Silico Target Prediction (Pre-Screen)

Before wet-lab testing, confirm the probability of binding using structural similarity ensembles.

- Tool: SwissTargetPrediction or SEA (Similarity Ensemble Approach).
- Input: SMILES string OCCCOc1ccc(F)cc1.
- Success Criteria: High probability (>0.5) hits for "Cytochrome P450 19A1" or "Serotonin receptors" warrant immediate Phase 2 testing.

Phase 2: The Aromatase (CYP19A1) Inhibition Assay

Objective: Determine if the compound acts as a competitive inhibitor of Aromatase, preventing androgen-to-estrogen conversion.

Reagents:

- Recombinant Human CYP19A1 (microsomes).
- Substrate: Dibenzylfluorescein (DBF) (Fluorogenic).
- Positive Control: Letrozole (10 nM).
- Negative Control: DMSO (Vehicle).

Protocol:

- Preparation: Dilute **3-(4-Fluorophenoxy)propan-1-ol** in DMSO to create a 7-point dose-response curve (0.1 μM to 100 μM).

- Incubation: Mix 20 μ L of cofactor mix (NADPH regenerating system) with 20 μ L of enzyme/substrate mix in a black 96-well plate.
- Reaction: Add 10 μ L of test compound. Incubate at 37°C for 30 minutes.
- Measurement: Stop reaction (if required by kit) or read kinetics in real-time. Measure fluorescence (Ex: 485 nm / Em: 530 nm).
- Validation: The assay is valid only if Letrozole shows >90% inhibition and DMSO shows <5% variation.
- Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Phase 3: GPCR Promiscuity Panel (5-HT Receptors)

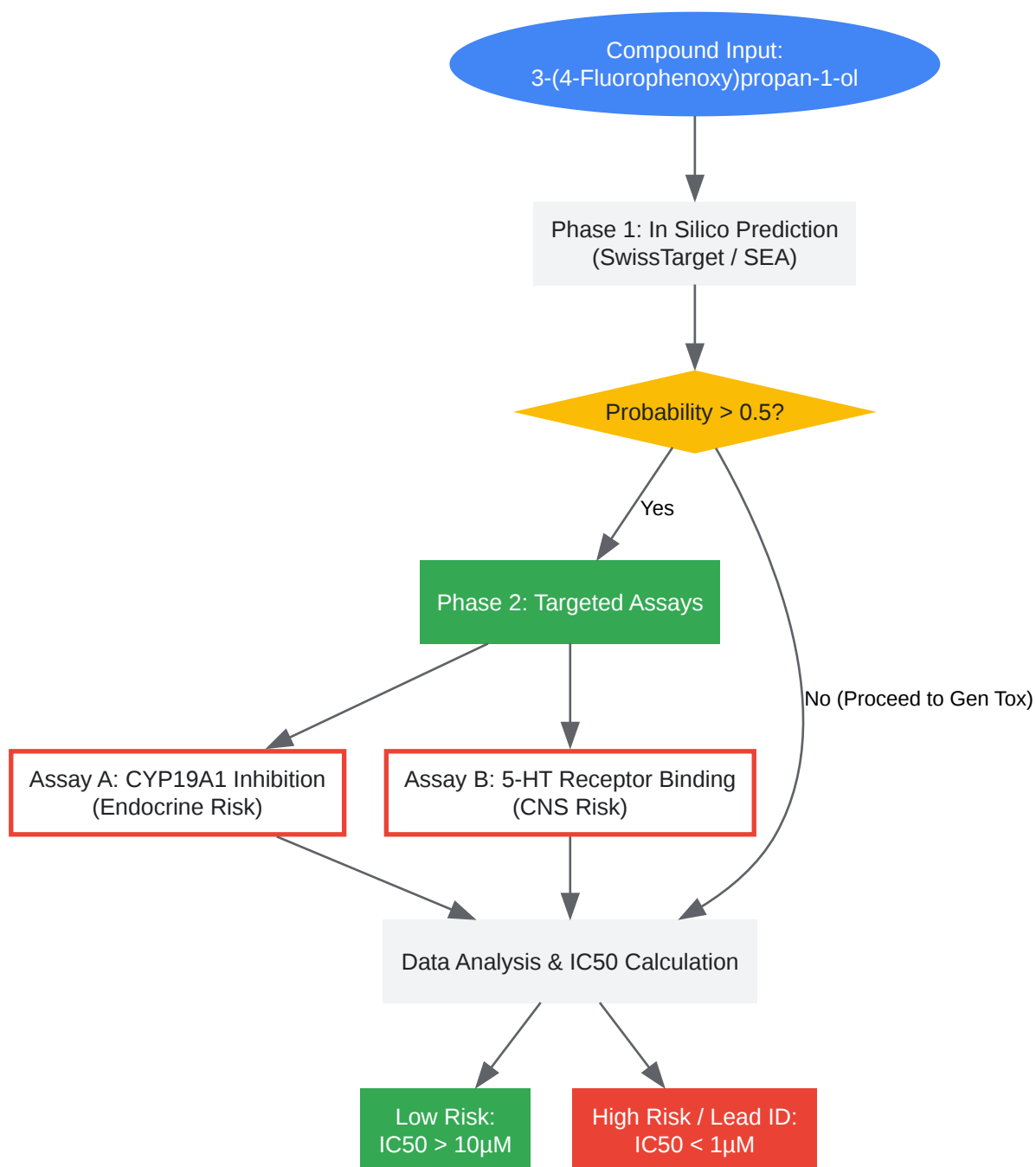
Objective: Assess binding affinity to Serotonin receptors (5-HT1A, 5-HT2A), a common off-target for phenoxy-alkyl derivatives.

Protocol (Radioligand Binding):

- Membrane Prep: Use CHO cells overexpressing human 5-HT2A.
- Ligand: [3H]-Ketanserin (0.5 nM).
- Competition: Incubate membranes with radioligand and 10 μ M of **3-(4-Fluorophenoxy)propan-1-ol** for 60 min at 27°C.
- Filtration: Harvest on GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
- Quantification: Measure radioactivity via liquid scintillation counting.
- Result Interpretation: >50% displacement of radioligand at 10 μ M indicates a "Hit" requiring secondary Ki determination.

Visualizing the Assessment Workflow

The following diagram illustrates the logical flow for determining whether the compound's activity is a safety concern or a repurposing opportunity.

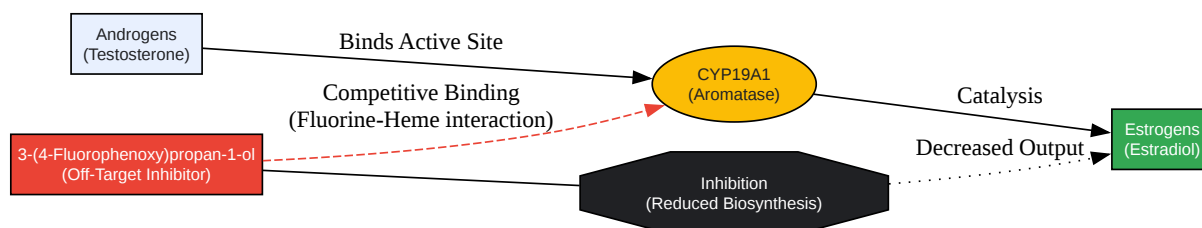


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Caption: Figure 1. Decision matrix for stratifying off-target risks, prioritizing Aromatase and GPCR screening based on structural alerts.

Mechanistic Pathway: The Aromatase Interaction

Understanding why this off-target effect occurs is crucial for medicinal chemistry optimization. The fluorophenoxy moiety mimics the steroid A-ring, allowing it to slot into the CYP19A1 active site.



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Caption: Figure 2. Mechanism of potential endocrine disruption. The compound competes with testosterone for the CYP19A1 active site.

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